molecular formula C25H24N2O3 B2778698 6-(azepan-1-yl)-2-(3-methoxyphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione CAS No. 362004-87-3

6-(azepan-1-yl)-2-(3-methoxyphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

Cat. No.: B2778698
CAS No.: 362004-87-3
M. Wt: 400.478
InChI Key: BUFNZQPQQLMWTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(azepan-1-yl)-2-(3-methoxyphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a complex organic compound belonging to the isoquinoline family. Isoquinolines are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound features a unique structure with an azepane ring, a methoxyphenyl group, and a benzoisoquinoline core, making it a subject of interest in various scientific fields.

Scientific Research Applications

Chemistry

In chemistry, 6-(azepan-1-yl)-2-(3-methoxyphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

Biologically, this compound is studied for its potential pharmacological properties. Isoquinoline derivatives are known for their activity against various biological targets, including enzymes and receptors. Research is ongoing to explore its potential as an anti-cancer, anti-inflammatory, and neuroprotective agent.

Medicine

In medicine, the compound is investigated for its therapeutic potential. Its ability to interact with specific molecular targets makes it a candidate for drug development. Studies focus on its efficacy, safety, and mechanism of action in treating various diseases.

Industry

Industrially, this compound can be used in the development of new materials, such as polymers and dyes. Its unique chemical properties make it suitable for applications requiring stability and specific reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(azepan-1-yl)-2-(3-methoxyphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione typically involves multi-step organic reactions. One common approach starts with the preparation of the benzoisoquinoline core, which can be achieved through the Pictet-Spengler reaction. This involves the condensation of a β-phenylethylamine derivative with an aldehyde under acidic conditions to form the isoquinoline skeleton.

Next, the azepane ring is introduced via nucleophilic substitution reactions. This step often requires the use of azepane derivatives and appropriate leaving groups to ensure efficient ring closure. The methoxyphenyl group is typically added through electrophilic aromatic substitution, using methoxybenzene and suitable electrophiles.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Catalysts and solvents are carefully selected to minimize costs and environmental impact. Purification steps, such as recrystallization and chromatography, are employed to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones.

    Reduction: Reduction reactions can target the isoquinoline core, converting it to tetrahydroisoquinoline derivatives.

    Substitution: Both nucleophilic and electrophilic substitution reactions are possible, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens (for electrophilic substitution) and organometallic compounds (for nucleophilic substitution) are commonly employed.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Tetrahydroisoquinoline derivatives.

    Substitution: Various substituted isoquinoline and azepane derivatives, depending on the reagents used.

Mechanism of Action

The mechanism of action of 6-(azepan-1-yl)-2-(3-methoxyphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione involves its interaction with molecular targets such as enzymes and receptors. The azepane ring and methoxyphenyl group contribute to its binding affinity and specificity. The compound can modulate the activity of these targets, leading to various biological effects. Pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • 6-(piperidin-1-yl)-2-(3-methoxyphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
  • 6-(morpholin-1-yl)-2-(3-methoxyphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
  • 6-(pyrrolidin-1-yl)-2-(3-methoxyphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

Uniqueness

Compared to similar compounds, 6-(azepan-1-yl)-2-(3-methoxyphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione stands out due to the presence of the azepane ring, which imparts unique steric and electronic properties. This can influence its reactivity and interaction with biological targets, potentially leading to distinct pharmacological profiles and applications.

Properties

IUPAC Name

6-(azepan-1-yl)-2-(3-methoxyphenyl)benzo[de]isoquinoline-1,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O3/c1-30-18-9-6-8-17(16-18)27-24(28)20-11-7-10-19-22(26-14-4-2-3-5-15-26)13-12-21(23(19)20)25(27)29/h6-13,16H,2-5,14-15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUFNZQPQQLMWTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C(=O)C3=C4C(=C(C=C3)N5CCCCCC5)C=CC=C4C2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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